3,5-Bis(tert-butylthio)benzyl Alcohol
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Overview
Description
3,5-Bis(tert-butylthio)benzyl Alcohol is an organic compound with the molecular formula C15H24OS2 and a molecular weight of 284.48 g/mol It is characterized by the presence of two tert-butylthio groups attached to a benzyl alcohol moiety
Preparation Methods
The synthesis of 3,5-Bis(tert-butylthio)benzyl Alcohol typically involves the reaction of 3,5-bis(tert-butylthio)benzaldehyde with sodium borohydride, followed by acid treatment. This method yields a high-purity product with an approximate yield of 70%. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the desired purity and yield.
Chemical Reactions Analysis
3,5-Bis(tert-butylthio)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The tert-butylthio groups can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Bis(tert-butylthio)benzyl Alcohol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,5-Bis(tert-butylthio)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The tert-butylthio groups play a crucial role in modulating the compound’s reactivity and interactions with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
3,5-Bis(tert-butylthio)benzyl Alcohol can be compared with other similar compounds, such as:
3,5-Bis(tert-butylthio)benzaldehyde: A precursor in the synthesis of this compound.
3,5-Bis(tert-butylthio)benzoic Acid: Another derivative with different functional groups.
3,5-Bis(tert-butylthio)benzyl Chloride: A compound with a chloride group instead of an alcohol group.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.
Properties
IUPAC Name |
[3,5-bis(tert-butylsulfanyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24OS2/c1-14(2,3)17-12-7-11(10-16)8-13(9-12)18-15(4,5)6/h7-9,16H,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDSSDOUYHQUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=CC(=C1)CO)SC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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